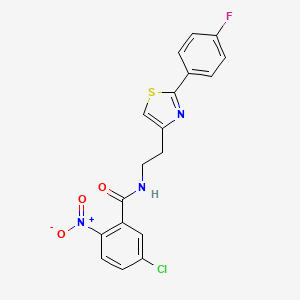

5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide, also known as TAK-659, is a chemical compound that has garnered significant attention in the field of scientific research. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Aplicaciones Científicas De Investigación

Photolabile Protecting Groups

Photosensitive Protecting Groups — The use of photosensitive protecting groups, such as 2-nitrobenzyl derivatives, in synthetic chemistry represents a pivotal area of research. These groups are utilized to protect functional groups during chemical reactions and can be removed upon exposure to light, providing a high degree of control over the reaction conditions. The application of such photolabile groups in the synthesis of complex molecules demonstrates the importance of precise chemical modifications, which could be relevant to manipulating the chemical structure of compounds like "5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide" for specific research purposes (Amit, Zehavi, & Patchornik, 1974).

Synthesis of Fluorinated Compounds

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl — The development of methodologies for the synthesis of fluorinated aromatic compounds is a key area of interest due to the unique properties imparted by fluorine atoms, such as increased stability and altered electronic characteristics. The research into efficient synthesis techniques, as demonstrated by the production of 2-fluoro-4-bromobiphenyl, a precursor for various pharmaceuticals, sheds light on the synthetic challenges and solutions associated with incorporating fluorine into complex molecules. This is pertinent to the synthesis and manipulation of "5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide" for diverse scientific applications (Qiu et al., 2009).

Application in Sensing Technologies

Nanostructured Luminescent Micelles for Sensing — The integration of luminescent materials into nanostructured micelles for the development of sensitive detection systems for hazardous substances, including explosives, is a significant area of research. This technology leverages the unique optical properties of luminescent compounds within self-assembled structures to achieve high sensitivity and selectivity in detection applications. Understanding the interaction between luminescent materials and analytes provides a foundation for exploring the potential of "5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide" in creating advanced sensing platforms (Paria et al., 2022).

Propiedades

IUPAC Name |

5-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O3S/c19-12-3-6-16(23(25)26)15(9-12)17(24)21-8-7-14-10-27-18(22-14)11-1-4-13(20)5-2-11/h1-6,9-10H,7-8H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFNCJRERZUISD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2764315.png)

![3-[[2-(4-Fluorophenoxy)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2764319.png)

![4-(4-acetylphenyl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2764328.png)

![Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate](/img/structure/B2764333.png)